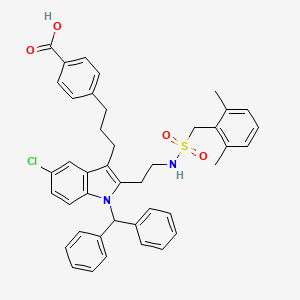
WAY-196025
説明
WAY-196025 is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme critical in the biosynthesis of pro-inflammatory eicosanoids. cPLA2α hydrolyzes arachidonic acid (AA) from membrane phospholipids, initiating the production of prostaglandins and leukotrienes via cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively . Inhibition of cPLA2α offers a therapeutic advantage over COX/LOX inhibitors by broadly suppressing inflammatory mediators while avoiding adverse effects associated with COX-1 inhibition (e.g., gastrointestinal toxicity) .
This compound belongs to the indole class of cPLA2α inhibitors, characterized by a complex structure featuring multiple aromatic rings, a carboxyl group (COOH), and alkyl substituents (e.g., CH3) . Preclinical studies demonstrate its efficacy in rodent models of inflammation, such as carrageenan-induced paw edema, and autoimmune conditions like experimental autoimmune encephalomyelitis (EAE). In EAE, this compound blocked disease development when administered during immunization and reduced relapse duration during active disease . In vitro, it suppresses AA metabolite release (e.g., PGE2 and LTB4) in human peripheral blood mononuclear cells (PBMCs) with high selectivity over other PLA2 isoforms . Despite promising preclinical data, its clinical efficacy in humans remains unproven .
特性
分子式 |
C42H41ClN2O4S |
|---|---|
分子量 |
705.3 g/mol |
IUPAC名 |
4-[3-[1-benzhydryl-5-chloro-2-[2-[(2,6-dimethylphenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid |
InChI |
InChI=1S/C42H41ClN2O4S/c1-29-11-9-12-30(2)38(29)28-50(48,49)44-26-25-40-36(18-10-13-31-19-21-34(22-20-31)42(46)47)37-27-35(43)23-24-39(37)45(40)41(32-14-5-3-6-15-32)33-16-7-4-8-17-33/h3-9,11-12,14-17,19-24,27,41,44H,10,13,18,25-26,28H2,1-2H3,(H,46,47) |
InChIキー |
YOFBEFNLUYVWRR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)CS(=O)(=O)NCCC2=C(C3=C(N2C(C4=CC=CC=C4)C5=CC=CC=C5)C=CC(=C3)Cl)CCCC6=CC=C(C=C6)C(=O)O |
同義語 |
4-(3-(5-chloro-2-(2-(((2,6-dimethylbenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid WAY 196025 WAY-196025 WAY196025 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
WAY-196025の合成は、インドールコアの調製から始まる複数のステップで構成されています。重要なステップには以下が含まれます。
インドールコアの形成: インドールコアは、フェニルヒドラジンが酸性条件下でケトンと反応するフィッシャーインドール合成反応によって合成されます。
置換反応: インドールコアは、スルホンアミドや安息香酸誘導体などの官能基を導入するために、さまざまな置換反応を受けます。
最終カップリング: 最後のステップは、置換されたインドールと安息香酸誘導体をカップリングしてthis compoundを形成することです.
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の一貫した品質と純度を確保するためのスケーラブルな反応条件の使用が含まれます .
化学反応の分析
科学研究への応用
化学: cPLA2αの阻害とそのアラキドン酸カスケードへの影響を研究するためのツール化合物として使用されます。
生物学: 細胞および動物モデルにおける炎症反応の調節における役割について調査されています。
医学: 喘息、関節リウマチ、多発性硬化症などの炎症性疾患の潜在的な治療薬として研究されています。
科学的研究の応用
Chemistry: Used as a tool compound to study the inhibition of cPLA2α and its effects on the arachidonic acid cascade.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as asthma, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
作用機序
類似化合物の比較
This compoundは、エフィプラディブやその他のベンジドリルインドール置換安息香酸誘導体などの他のcPLA2α阻害剤と比較されます。これらの化合物は、類似の作用機序を共有していますが、効力、選択性、薬物動態特性が異なります。 This compoundは、cPLA2αに対する高い選択性と低濃度での酵素阻害能力が特徴です.
類似化合物のリスト
エフィプラディブ: 炎症性疾患における同様の用途を持つ、もう1つの強力なcPLA2α阻害剤です。
ベンジドリルインドール置換安息香酸誘導体: cPLA2αに対する効力と選択性の程度が異なる化合物のクラスです
類似化合物との比較
Comparison with Similar Compounds
WAY-196025 is compared below with structurally and functionally analogous cPLA2α inhibitors, including efipladib, ecopladib, pyrrophenone, and AVX001.
Structural Analogs: Indole Derivatives
Efipladib (Compound 111)
- Structure : Shares the indole core with this compound but differs in phenylmethane sulfonamide substitution patterns .
- Potency : Comparable to this compound in isolated enzyme assays (IC50 < 10 nM) and human whole blood assays .
- Selectivity : High selectivity for cPLA2α over secretory PLA2 (sPLA2) and calcium-independent PLA2 (iPLA2) .
- In Vivo Efficacy : Effective in chronic prostaglandin/leukotriene-dependent models but lacks published EAE data .
Ecopladib Structure: Substituted indole with variations in the sulfonamide region . Potency: Similar in vitro potency to this compound but less characterized in disease models . Limitations: Limited published data on selectivity and in vivo target engagement .
Functional Analogs: Non-Indole Inhibitors
Pyrrophenone Structure: Non-indole inhibitor with a distinct pyrrolidine backbone . Potency: Inhibits cPLA2α at low nanomolar concentrations but exhibits weaker whole-blood activity compared to this compound . Applications: Used as a research tool due to off-target effects on other phospholipases .
AVX001
- Structure : Undisclosed structure but mechanistically similar to this compound .
- Potency : Dose-dependently suppresses COX/LOX metabolites in PBMCs (IC50 ~50 nM) .
- Advantage : Demonstrated efficacy in psoriatic skin models, a niche less explored for this compound .
Table 1: Key Comparative Data
Key Findings and Limitations
- Structural vs.
- In Vivo vs. In Vitro Correlation : While this compound and efipladib show strong in vitro potency, their in vivo efficacy in complex diseases (e.g., EAE) remains inconsistently correlated with AA metabolite suppression .
- Clinical Attrition : Efipladib advanced to Phase II trials for rheumatoid arthritis but was discontinued due to insufficient efficacy, highlighting translational challenges shared by this class .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


